Dapagliflozin impurity

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

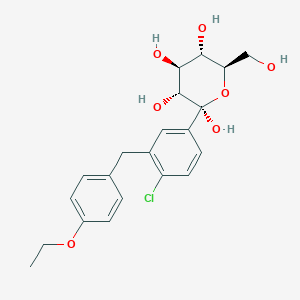

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDGWGYAUCJZDV-ADAARDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960404-86-8 | |

| Record name | 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Shadows: A Technical Guide to Common Impurities in Dapagliflozin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, stands as a cornerstone in the management of type 2 diabetes mellitus. The intricate synthetic process required to produce this complex C-aryl glucoside, however, is not without its challenges. The formation of various impurities during synthesis and degradation can impact the final drug product's purity, safety, and efficacy. This technical guide provides an in-depth exploration of the common impurities encountered in Dapagliflozin synthesis, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to ensuring the quality and integrity of this vital therapeutic agent.

Classification of Dapagliflozin Impurities

Impurities in Dapagliflozin can be broadly categorized into three main types, each arising from different stages of the manufacturing process and storage:

-

Process-Related Impurities: These are substances that are formed during the synthesis of the Dapagliflozin drug substance. They can include unreacted starting materials, intermediates that failed to react completely, and byproducts from unintended side reactions.[1][2]

-

Degradation Products: These impurities arise from the chemical decomposition of Dapagliflozin over time due to environmental factors such as heat, light, humidity, and oxidation.[1][2]

-

Residual Solvents and Reagents: These are volatile or non-volatile substances used during the synthesis or purification process that are not completely removed from the final product.[1][2]

A thorough understanding of these impurity classes is paramount for developing robust manufacturing processes and effective analytical control strategies.

Common Process-Related Impurities

The multi-step synthesis of Dapagliflozin provides several opportunities for the formation of process-related impurities. Below are some of the most frequently encountered impurities, their origins, and their chemical structures.

Starting Material and Intermediate-Related Impurities

Incomplete conversion of starting materials or intermediates is a common source of impurities. Key examples in Dapagliflozin synthesis include:

-

5-Bromo-2-chlorobenzoic acid: A crucial starting material in one of the common synthetic routes. Its presence in the final product indicates incomplete reaction in the initial steps.

-

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another key intermediate whose residual presence signals incomplete coupling reactions.

-

Dapagliflozin Tetraacetate: This acetylated intermediate is formed during the protection of the glucose hydroxyl groups. Incomplete deacetylation in the final synthetic step leads to its presence as an impurity.[3][4]

Byproducts of the Synthesis

Side reactions occurring concurrently with the main synthetic pathway can generate structurally similar byproducts. Notable examples include:

-

α-Isomer of Dapagliflozin (Dapagliflozin Impurity DRS1): The desired β-anomer of Dapagliflozin is the therapeutically active form. However, under certain reaction conditions, the formation of the diastereomeric α-anomer can occur.[5]

-

Bromo Dapagliflozin (Dapagliflozin Related Compound A): This impurity can arise from incomplete lithiation or Grignard formation during the coupling of the aryl halide with the protected gluconolactone, leading to the retention of the bromine atom.

-

Ethyl Dapagliflozin: The source of this impurity is likely related to side reactions involving the ethyl group of the ethoxybenzyl moiety or from ethylating agents used in the synthesis.

A study identified fifteen impurities in various Dapagliflozin active pharmaceutical ingredients (APIs) and finished products. Among these, three impurities, designated as H, J, and K, were found to exceed the acceptable limit of 0.1%.[5]

-

Impurity H (Hydroxy Dapagliflozin): This impurity has a molecular weight of 424.87 g/mol and has been identified as a hydroxy derivative of Dapagliflozin.[5] Its formation is likely due to the oxidation of the benzylic carbon.

The definitive structures of impurities J and K are not publicly available in the reviewed literature. However, their presence above the qualification threshold underscores the importance of stringent process control and analytical monitoring.

Degradation Products of Dapagliflozin

Dapagliflozin is susceptible to degradation under various stress conditions, leading to the formation of impurities that can compromise the stability and safety of the drug product. Forced degradation studies are crucial for identifying these potential degradants.

Common degradation pathways include:[1][2]

-

Hydrolysis: Dapagliflozin can undergo hydrolysis, particularly in acidic or basic conditions, which may lead to the cleavage of the glycosidic bond or other labile functional groups.

-

Oxidation: Exposure to oxidative conditions can result in the formation of various oxidation products, such as the aforementioned Hydroxy Dapagliflozin (Impurity H).

-

Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of photodegradation products.

Quantitative Analysis of Common Impurities

The following table summarizes some of the known impurities in Dapagliflozin synthesis, along with their classification and typical analytical techniques used for their quantification. Quantitative data for impurities are often proprietary and vary between manufacturers. However, regulatory guidelines generally require that any impurity present at a level of 0.10% or higher be reported, identified, and qualified.

| Impurity Name | Classification | Typical Analytical Method |

| 5-Bromo-2-chlorobenzoic acid | Starting Material | HPLC-UV |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Intermediate | HPLC-UV |

| Dapagliflozin Tetraacetate | Intermediate | HPLC-UV, LC-MS |

| α-Isomer of Dapagliflozin (DRS1) | Process-Related Byproduct | Chiral HPLC, HPLC-UV |

| Bromo Dapagliflozin | Process-Related Byproduct | HPLC-UV, LC-MS |

| Ethyl Dapagliflozin | Process-Related Byproduct | HPLC-UV, LC-MS |

| Hydroxy Dapagliflozin (Impurity H) | Degradation/Process-Related | HPLC-UV, LC-MS/MS |

| Impurity J | Process-Related/Degradation | HPLC-UV, LC-MS |

| Impurity K | Process-Related/Degradation | HPLC-UV, LC-MS |

Experimental Protocols for Impurity Detection

Accurate detection and quantification of impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common analytical technique employed.

Representative HPLC-UV Method for Dapagliflozin and its Impurities

This protocol is a general example and may require optimization for specific applications and impurity profiles.

-

Chromatographic System: A validated HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities with different polarities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Detection Wavelength: Detection is often performed at a wavelength where Dapagliflozin and its key impurities have significant absorbance, such as 224 nm.[5]

-

Column Temperature: The column temperature is usually maintained at a constant value, for example, 35 °C, to ensure reproducible retention times.[5]

-

Injection Volume: A standard injection volume is 10-20 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent, which is often the mobile phase or a component of it.

LC-MS/MS for Structural Elucidation and Trace Analysis

For the identification of unknown impurities and the quantification of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Dapagliflozin and its impurities.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.

-

Data Acquisition: Full scan mode is used for identifying unknown impurities, while multiple reaction monitoring (MRM) mode is employed for the sensitive and selective quantification of known impurities.

Visualization of Dapagliflozin Synthesis and Impurity Formation

The following diagrams, generated using the DOT language, illustrate a common synthetic pathway for Dapagliflozin and the logical workflow for impurity identification and control.

Caption: Dapagliflozin synthesis pathway and points of impurity formation.

Caption: Workflow for impurity identification and control in Dapagliflozin.

Conclusion

The control of impurities in Dapagliflozin synthesis is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. A comprehensive understanding of the potential process-related impurities and degradation products is essential for establishing robust synthetic routes and effective analytical control strategies. This technical guide provides a foundational overview of the common impurities, their origins, and the analytical methodologies for their detection and quantification. Continuous research and development in synthetic and analytical chemistry will further enhance the ability to produce high-purity Dapagliflozin, ensuring patient safety and therapeutic benefit.

References

Dapagliflozin Degradation Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation pathways of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Understanding the stability of dapagliflozin under various stress conditions is crucial for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes findings from forced degradation studies, details the analytical methodologies used for the identification and quantification of degradation products, and proposes degradation pathways based on current scientific literature.

Overview of Dapagliflozin Stability

Dapagliflozin is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][3][4]

The extent of degradation is highly dependent on the specific stressor and the conditions applied, such as temperature, concentration of the stress agent, and duration of exposure.[5][6] Studies have shown that dapagliflozin is particularly liable to decomposition in acidic and alkaline media.[1][3][7]

Forced Degradation Studies and Quantitative Analysis

Forced degradation studies are performed to predict the degradation of a drug substance and to ensure the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[4][5] The following tables summarize the quantitative data from various forced degradation studies on dapagliflozin.

Table 1: Summary of Dapagliflozin Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl | - | Room Temperature | 1.18% | [8] |

| 1 N HCl | 48 hours | 60°C (reflux) | ~20-25% | [6] | |

| 0.1 N HCl | - | - | Significant | [1] | |

| 0.1 N HCl | 180 min | 60°C | 18.06% | [5] | |

| Alkaline Hydrolysis | 0.1 N NaOH | - | Room Temperature | 28.20% | [8] |

| 0.1 N NaOH | - | - | Significant | [1] | |

| 0.1 N NaOH | 180 min | 60°C | 8.67% | [5] | |

| 2 N NaOH | 24 hours | 60°C | Significant | [9] | |

| Oxidative Degradation | 3% H₂O₂ | - | Room Temperature | 1.67% | [8] |

| 5% H₂O₂ | - | - | Significant | [1] | |

| 3% H₂O₂ | 180 min | 60°C | 9.67% | [5] | |

| 20% H₂O₂ | 30 min | - | - | [10] | |

| Thermal Degradation | - | 48 hours | 60°C | 5-20% | [3] |

| - | - | - | 4.28% | [1] | |

| Dry Heat | 6 hours | 105°C | - | [10] | |

| Dry Heat | - | - | 0.75% | [5] | |

| Photolytic Degradation | UV Radiation | - | - | Stable | [4] |

| - | - | - | 9.52% | [1] | |

| - | - | - | 2.69% | [5] | |

| Neutral Hydrolysis | Distilled Water | 180 min | 60°C | 11.13% | [5] |

| - | - | - | 6.42% | [1] | |

| Humidity/Thermal | - | - | - | Significant | [11] |

| Wet Heat | - | - | - | 9.78% | [5] |

| Humidity | - | - | - | 4.81% | [5] |

Note: Degradation percentages can vary significantly based on the precise experimental conditions.

Identification and Characterization of Degradation Products

Several degradation products (DPs) of dapagliflozin have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.[9][12][13]

Table 2: Identified Degradation Products of Dapagliflozin

| Degradation Condition | Degradation Product (DP) | Proposed Structure/Modification | Analytical Technique(s) | Reference |

| Acid Hydrolysis | DP1, DP2 | Novel degradation products, structures elucidated | UHPLC-MS, Prep-HPLC, NMR | [12][13] |

| Alkaline Hydrolysis | Two DPs | - | - | [6] |

| DP2 | Isolated and characterized | Preparative HPLC, IR, Mass, NMR | [9] | |

| Oxidative Degradation | Two DPs | - | - | [6] |

| Humidity/Thermal | Two DPs | Preliminarily identified | HPLC-DAD-ESI-MS/MS | [8][11] |

Proposed Degradation Pathways

Based on the identified degradation products, tentative degradation pathways for dapagliflozin under different stress conditions have been proposed.

Acidic Degradation Pathway

Under acidic conditions, two primary degradation products, DP1 and DP2, have been identified.[12][13] The formation of these products likely involves reactions related to the glycosidic bond and other structural modifications.

Caption: Proposed acidic degradation of dapagliflozin.

Alkaline Degradation Pathway

In alkaline conditions, dapagliflozin also degrades to form distinct products. The degradation mechanism under basic conditions is suggested to follow pseudo-first-order kinetics.[7]

Caption: Proposed alkaline degradation of dapagliflozin.

Oxidative Degradation Pathway

Oxidative stress leads to the formation of other degradation products, indicating that the dapagliflozin molecule has sites susceptible to oxidation.

Caption: Proposed oxidative degradation of dapagliflozin.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. The following sections outline typical experimental protocols for forced degradation and analysis of dapagliflozin.

Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh and dissolve 10.0 mg of Dapagliflozin in 10.0 ml of methanol to obtain a concentration of 1000 µg/mL.[1]

-

Working Standard Solution: Prepare a working standard solution of a suitable concentration (e.g., 10 µg/mL or 50 µg/mL) by appropriate dilution of the stock solution with the mobile phase or a specified diluent.[1][5]

Forced Degradation (Stress Testing) Protocol

The following is a generalized protocol for subjecting dapagliflozin to various stress conditions. The exact conditions may be varied to achieve the desired level of degradation (typically 5-20%).[3]

-

Acidic Degradation:

-

Transfer an accurately weighed amount of dapagliflozin (e.g., 10 mg) to a volumetric flask.

-

Add a small amount of methanol to dissolve the drug.

-

Add a specified volume of acidic solution (e.g., 2 mL of 0.1 N HCl or 1 N HCl).[1][4]

-

The mixture can be kept at room temperature or refluxed at an elevated temperature (e.g., 60°C) for a specified duration.[1][5]

-

After the specified time, cool the solution and neutralize it with an appropriate basic solution if necessary.

-

Dilute the solution with the mobile phase to obtain the desired final concentration for analysis.[1]

-

-

Alkaline Degradation:

-

Follow the same initial steps as for acidic degradation.

-

Add a specified volume of alkaline solution (e.g., 2 mL of 0.1 N NaOH or 2 N NaOH).[1][4]

-

The mixture can be kept at room temperature or heated for a specified duration.[1]

-

After the specified time, cool the solution and neutralize it with an appropriate acidic solution if necessary.

-

Dilute the solution with the mobile phase to the final concentration.[1]

-

-

Oxidative Degradation:

-

Dissolve a known amount of dapagliflozin in a suitable solvent.

-

Add a specified volume of hydrogen peroxide solution (e.g., 3% or 30% H₂O₂).[4][8]

-

Keep the solution at room temperature or an elevated temperature for a defined period.[5]

-

Dilute the resulting solution with the mobile phase for analysis.

-

-

Thermal Degradation (Dry Heat):

-

Photolytic Degradation:

Analytical Method Experimental Workflow

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential to separate dapagliflozin from its degradation products.[4][5]

Caption: General workflow for dapagliflozin degradation analysis.

Table 3: Typical RP-HPLC Method Parameters for Dapagliflozin Analysis

| Parameter | Condition | Reference |

| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm) | [4] |

| Phenomenex Kinetex C8 (150 x 4.6mm, 5µm) | [8] | |

| Core-shell RP-18 column | [11][12] | |

| Mobile Phase | Acetonitrile:Water (52:48 v/v) | [4] |

| 0.1% Perchloric acid: Acetonitrile (50:40 v/v) | [8] | |

| Acetonitrile and 0.1% triethylamine (pH-5.0) (50:50 v/v) | [5] | |

| Flow Rate | 1.0 mL/min or 1.2 mL/min | [4][8] |

| Detection Wavelength | 224 nm or 212 nm | [4][8] |

| Injection Volume | 10 µL | [8] |

| Column Temperature | Ambient | [14] |

Conclusion

The degradation of dapagliflozin is a complex process influenced by various environmental factors. This technical guide has synthesized the available information on its degradation pathways, providing quantitative data and detailed experimental protocols. The findings indicate that dapagliflozin is most susceptible to degradation under acidic and alkaline conditions. The development and validation of robust, stability-indicating analytical methods are paramount for the quality control of dapagliflozin in its bulk form and pharmaceutical preparations. Further research, particularly in the definitive structural elucidation of all degradation products, will continue to enhance the understanding of dapagliflozin's stability profile.

References

- 1. media.neliti.com [media.neliti.com]

- 2. alentris.org [alentris.org]

- 3. ijrpr.com [ijrpr.com]

- 4. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Labyrinth of Genotoxicity: A Technical Guide to Potential Impurities in Dapagliflozin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, control, and risk assessment of potential genotoxic impurities (PGIs) in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount, and the control of PGIs, which can interact with DNA and potentially cause mutations, is a critical aspect of drug development and manufacturing. This document outlines the regulatory landscape, potential sources of genotoxicity in the Dapagliflozin synthetic process, and the analytical methodologies for their detection and quantification.

Regulatory Framework for Genotoxic Impurities

The control of genotoxic impurities is governed by stringent international guidelines, primarily the ICH M7 guideline, which provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) also have specific guidelines that align with the principles of ICH M7.[2]

A key concept in these guidelines is the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake for any unstudied chemical with structural alerts for genotoxicity that poses a negligible risk of carcinogenicity. For most pharmaceuticals, the TTC for a single genotoxic impurity is set at 1.5 µ g/day .[3] However, for impurities with a high carcinogenic potency or for drugs administered for short durations, different limits may be applied. The "as low as reasonably practicable" (ALARP) principle is also a fundamental aspect of controlling genotoxic impurities.[3]

Potential Genotoxic Impurities in Dapagliflozin Synthesis

The synthetic routes to Dapagliflozin, like many complex organic syntheses, utilize a variety of reagents and intermediates. A thorough analysis of these synthetic pathways is crucial for identifying potential sources of genotoxic impurities.[4] Based on common synthetic strategies for Dapagliflozin, several classes of compounds warrant consideration as potential genotoxic impurities.

Sulfonate Esters: A Primary Concern

One of the most significant potential sources of genotoxicity in Dapagliflozin synthesis arises from the use of sulfonic acids, such as methanesulfonic acid (MsOH) , often employed as a catalyst or for salt formation, in the presence of alcoholic solvents (e.g., methanol, ethanol).[5] This combination can lead to the formation of highly reactive alkyl methanesulfonates (e.g., methyl methanesulfonate, ethyl methanesulfonate), which are known alkylating agents and potent mutagens.[1][2][6] The genotoxicity of various sulfonic acid esters has been well-documented in bacterial reverse mutation assays (Ames test) and in vitro micronucleus tests.[1][2]

A patent for a Dapagliflozin preparation method explicitly mentions a strategy to avoid the generation of "sulphonate type genetic toxic impurities," highlighting the industry's awareness of this risk.

Other Reagents and Intermediates

While sulfonate esters are a primary focus, other reagents used in Dapagliflozin synthesis should also be evaluated for their potential to be or to form genotoxic impurities:

-

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): This Lewis acid is commonly used in glycosylation and reduction steps. While boron trifluoride itself was not found to be mutagenic in an Ames test, it is a corrosive and toxic substance.[4] Its potential to form genotoxic byproducts under specific reaction conditions should be considered.

-

n-Butyllithium (n-BuLi): A strong base used for lithiation. While there is no direct evidence of n-BuLi being a genotoxic impurity itself, its high reactivity warrants an assessment of potential side reactions that could generate impurities of concern. Safety data sheets indicate a lack of specific germ cell mutagenicity data.

-

Trimethylsilyl Chloride (TMSCl): Used as a protecting group reagent. It reacts violently with water to produce hydrochloric acid. While not typically considered a PGI, its reactivity and the potential for residual starting materials or byproducts from its manufacture should be evaluated.

-

Starting Materials and Intermediates: The genotoxic potential of all starting materials and key intermediates should be assessed. For instance, halogenated aromatic compounds used in the synthesis could carry over as impurities.

Quantitative Data and Control Strategies

The control of potential genotoxic impurities is a critical aspect of the overall control strategy for the Dapagliflozin API. This involves a combination of process controls and analytical testing.

Table 1: Potential Genotoxic Impurities in Dapagliflozin Synthesis and Their Control

| Potential Genotoxic Impurity Class | Example(s) | Source in Synthesis | Toxicological Concern | Control Strategy |

| Sulfonate Esters | Methyl Methanesulfonate (MMS), Ethyl Methanesulfonate (EMS) | Reaction of methanesulfonic acid with alcoholic solvents (e.g., methanol, ethanol) | Potent alkylating agents, mutagenic and carcinogenic.[2][6] | - Avoid the use of sulfonic acids in alcoholic solvents where possible.- Use of non-alcoholic solvents.- Control of reaction temperature and time.- Quenching of sulfonic acid after reaction completion.- Implementation of specific purification steps (e.g., crystallization, chromatography) to purge these impurities.- Setting stringent limits in starting materials, intermediates, or the final API based on the TTC (typically ≤ 1.5 µ g/day intake).[3][7] |

| Halogenated Starting Materials/Intermediates | e.g., 5-bromo-2-chlorobenzoic acid | Unreacted starting materials or intermediates carried through the synthesis. | Potential for mutagenicity depending on the specific structure (structural alerts). | - Control of stoichiometry to ensure complete reaction.- Effective purification of intermediates and the final API.- Specification setting for these impurities in starting materials and the final API. |

| Other Reactive Reagents/Byproducts | To be identified based on specific synthesis route | Side reactions involving highly reactive reagents like n-BuLi or BF₃·OEt₂. | To be assessed on a case-by-case basis using (Q)SAR analysis and, if necessary, in vitro testing. | - Optimization of reaction conditions to minimize side reactions.- Understanding of reaction kinetics and byproduct formation.- Development of specific analytical methods for detection and control if a risk is identified. |

Experimental Protocols for PGI Analysis

The detection of potential genotoxic impurities at trace levels requires highly sensitive and specific analytical methods.

Analysis of Sulfonate Esters

The analysis of sulfonate esters is challenging due to their reactivity and potential for degradation during analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Representative Experimental Protocol: GC-MS Analysis of Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) in Dapagliflozin API

-

Sample Preparation:

-

Accurately weigh a suitable amount of the Dapagliflozin API (e.g., 100 mg) into a headspace vial.

-

Add a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve the sample.

-

Spike with an appropriate internal standard (e.g., deuterated MMS and EMS) for accurate quantification.

-

In some cases, derivatization may be necessary to improve volatility and sensitivity. A common derivatizing agent is pentafluorothiophenol.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet: Splitless mode.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions for MMS, EMS, and their internal standards.

-

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. The LOQ should be sufficiently low to ensure control at the TTC level.

Visualization of Workflows and Pathways

General Workflow for PGI Assessment and Control

The following diagram illustrates a typical workflow for the assessment and control of potential genotoxic impurities in an API such as Dapagliflozin.

Conclusion

The control of potential genotoxic impurities is a critical component of ensuring the safety and quality of Dapagliflozin. A proactive approach, beginning with a thorough understanding of the synthetic process and the potential for PGI formation, is essential. The primary concern in Dapagliflozin synthesis is the potential formation of sulfonate esters, which necessitates careful process control and the use of highly sensitive analytical methods for their detection and quantification. By implementing a robust control strategy based on scientific understanding and regulatory guidelines, pharmaceutical manufacturers can effectively manage the risks associated with genotoxic impurities and deliver a safe and effective product to patients. This guide serves as a foundational resource for professionals in the field to navigate the complexities of PGI assessment and control in the context of Dapagliflozin development and manufacturing.

References

- 1. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. future4200.com [future4200.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boron Trifluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the formation of process-related impurities during the synthesis of Dapagliflozin, a potent SGLT2 inhibitor. Understanding the genesis, mechanism, and control of these impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the synthetic pathways of Dapagliflozin, elucidates the formation mechanisms of key process-related impurities, presents quantitative data, and provides detailed experimental protocols for their analysis. Visual diagrams generated using DOT language are included to illustrate reaction pathways and experimental workflows, offering a clear and concise resource for researchers and professionals in the field of drug development and manufacturing.

Introduction

Dapagliflozin, with the chemical name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, is a widely prescribed oral medication for the management of type 2 diabetes mellitus.[1] Its mechanism of action involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1] The synthesis of this complex C-aryl glucoside involves multiple chemical transformations, which can inadvertently lead to the formation of various process-related impurities.[2] These impurities can arise from starting materials, intermediates, byproducts of side reactions, and degradation products.[2] Regulatory agencies such as the FDA and EMA have stringent guidelines concerning the acceptable levels of impurities in pharmaceutical products, necessitating a thorough understanding and control of their formation.[2]

This guide will focus on the core process-related impurities of Dapagliflozin, providing a detailed analysis of their formation pathways and the analytical methodologies for their detection and quantification.

Synthetic Pathways of Dapagliflozin

The most common synthetic routes to Dapagliflozin generally involve two key stages: the synthesis of the aglycone moiety and its subsequent coupling with a protected glucose derivative. A widely employed approach begins with the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoic acid.[3] The resulting benzophenone intermediate is then reduced to form the diphenylmethane aglycone. This aglycone is then coupled with a protected gluconolactone, followed by reduction and deprotection to yield Dapagliflozin.[2]

An alternative "green" synthesis route has also been developed, featuring a direct Friedel-Crafts acylation and a one-pot synthesis of the diaryl ketal moiety, aiming to reduce reaction steps and waste.[4]

Formation of Process-Related Impurities

Process-related impurities in Dapagliflozin can be broadly categorized as starting materials and intermediates, and byproducts from side reactions.

Starting Materials and Intermediates

Several key compounds used in the synthesis of Dapagliflozin can persist as impurities in the final product if the reactions are incomplete or purification is inadequate.

-

5-Bromo-2-chlorobenzoic acid: This is a primary starting material for the synthesis of the aglycone. Its presence in the final API is a direct indication of an incomplete initial acylation reaction.[5]

-

5-bromo-2-chloro-4'-ethoxydiphenylmethane: This is a crucial intermediate formed after the reduction of the benzophenone derivative. Incomplete coupling with the glucose moiety can lead to its presence as a residual impurity.[5][6]

-

Dapagliflozin Tetraacetate: This is the acetyl-protected form of Dapagliflozin, a key intermediate in many synthetic routes. Incomplete deacetylation during the final step of the synthesis is the primary cause of its presence as an impurity.[7][8]

Byproducts from Side Reactions

Side reactions occurring at various stages of the synthesis can lead to the formation of structurally related impurities.

-

Positional Isomers: During the Friedel-Crafts acylation, acylation can occur at different positions on the phenetole ring, leading to the formation of positional isomers of the desired benzophenone intermediate. These isomers can then be carried through the subsequent reaction steps to form isomeric impurities of Dapagliflozin.[3]

-

Dapagliflozin α-anomer: The glycosylation reaction can result in the formation of both the desired β-anomer and the undesired α-anomer. The stereochemistry at the anomeric carbon is crucial for the biological activity of Dapagliflozin.[9]

-

Over-alkylation/alkylation byproducts: In some synthetic variations, the use of certain reagents can lead to the formation of byproducts such as ethyl-Dapagliflozin.[9]

-

Bromo-Dapagliflozin: This impurity can arise from incomplete lithiation or Grignard formation of the bromo-substituted aglycone intermediate before coupling with the glucose moiety.[9]

Mechanisms of Impurity Formation

The formation of these impurities is governed by the reaction mechanisms of the synthetic steps.

Friedel-Crafts Acylation Side Reactions

The Friedel-Crafts acylation of phenetole is directed by the ethoxy group, which is an ortho-, para-director. While the para-substituted product is the major desired product, some ortho-acylation can occur, leading to the formation of a positional isomer.

Caption: Friedel-Crafts Acylation and Isomer Formation.

Incomplete Deprotection of Dapagliflozin Tetraacetate

The final step in many syntheses is the deacetylation of Dapagliflozin Tetraacetate. This is typically a hydrolysis reaction catalyzed by a base (e.g., lithium hydroxide) or an acid. If the reaction time, temperature, or reagent stoichiometry is not optimal, the deprotection may be incomplete, leaving residual Dapagliflozin Tetraacetate in the final product.

Caption: Incomplete Deprotection of Dapagliflozin Tetraacetate.

Quantitative Analysis of Process-Related Impurities

The quantification of process-related impurities is crucial for ensuring the quality of Dapagliflozin. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique employed for this purpose.[1] A well-developed HPLC method should be able to separate Dapagliflozin from all its known process-related and degradation impurities.

Table 1: Summary of Common Process-Related Impurities and their Typical Limits

| Impurity Name | Type | Typical Limit (as per ICH guidelines) |

| 5-Bromo-2-chlorobenzoic acid | Starting Material | < 0.15% |

| 5-bromo-2-chloro-4'-ethoxydiphenylmethane | Intermediate | < 0.15% |

| Dapagliflozin Tetraacetate | Intermediate | < 0.15% |

| Dapagliflozin α-anomer | Byproduct | < 0.15% |

| Positional Isomers | Byproduct | < 0.15% |

| Any other individual unknown impurity | - | < 0.10% |

| Total Impurities | - | < 1.0% |

Note: The limits provided are typical and may vary based on the specific regulatory filing and toxicological data.

Experimental Protocols

Representative Synthesis of Dapagliflozin

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Friedel-Crafts Acylation

-

To a solution of 5-bromo-2-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acyl chloride.

-

In a separate reactor, dissolve phenetole and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent.

-

Slowly add the prepared acyl chloride to the phenetole solution at a controlled temperature.

-

After the reaction is complete, quench the reaction mixture and perform an aqueous workup to isolate the crude 5-bromo-2-chloro-4'-ethoxybenzophenone.

-

Purify the product by recrystallization.

Step 2: Reduction of the Benzophenone Intermediate

-

Dissolve the purified 5-bromo-2-chloro-4'-ethoxybenzophenone in a suitable solvent mixture (e.g., dichloromethane and acetonitrile).

-

Add a reducing agent (e.g., triethylsilane) and a Lewis acid (e.g., boron trifluoride etherate).

-

Stir the reaction mixture until the reduction is complete.

-

Perform an aqueous workup and purify the resulting 5-bromo-2-chloro-4'-ethoxydiphenylmethane by chromatography or recrystallization.

Step 3: Glycosylation

-

Prepare an organolithium or Grignard reagent from 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

-

React this organometallic species with a protected gluconolactone (e.g., 2,3,4,6-tetra-O-acetyl-D-gluconolactone) at low temperature.

-

Quench the reaction and perform a workup to obtain the protected Dapagliflozin intermediate.

Step 4: Deprotection

-

Dissolve the protected Dapagliflozin intermediate in a suitable solvent system.

-

Add a base (e.g., lithium hydroxide) or an acid to catalyze the removal of the protecting groups (e.g., acetate groups).

-

Monitor the reaction for completeness.

-

After completion, neutralize the reaction mixture and extract the crude Dapagliflozin.

-

Purify the final product by recrystallization or chromatography to obtain high-purity Dapagliflozin.

Caption: General Synthetic Workflow for Dapagliflozin.

HPLC Method for Impurity Profiling

This protocol provides a general framework for the analysis of Dapagliflozin and its process-related impurities. Method optimization and validation are essential for specific applications.[5][9]

-

Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

-

Column: A C18 or Phenyl stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: A buffered aqueous solution (e.g., 0.05% trifluoroacetic acid in water).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 80 | 20 |

| 10 | 50 | 50 |

| 25 | 20 | 80 |

| 30 | 20 | 80 |

| 32 | 80 | 20 |

| 40 | 80 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve the Dapagliflozin API sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

-

Prepare individual stock solutions of Dapagliflozin and known impurity reference standards in the diluent.

-

Prepare a working standard solution containing Dapagliflozin and all impurities at appropriate concentrations for quantification.

Caption: Experimental Workflow for Impurity Analysis.

Conclusion

The control of process-related impurities in the synthesis of Dapagliflozin is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding of the synthetic pathways and the mechanisms of impurity formation allows for the optimization of reaction conditions to minimize the generation of these unwanted substances. Robust analytical methods, such as the HPLC method detailed in this guide, are essential for the accurate detection and quantification of impurities, ensuring that the final API meets the stringent quality and safety standards required by regulatory authorities. This guide serves as a valuable resource for scientists and researchers dedicated to the development and production of high-quality Dapagliflozin.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Facile and green synthesis of dapagliflozin: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents [patents.google.com]

- 8. التحديد الكيفي والكمي لشائبة ذات علاقة بالبنية لداباغليفلوزين بروبانديول مونوهيدرات في المادة الأولية الخام | مجلة جامعة اللاذقية - سلسلة العلوم الصحية [journal.latakia-univ.edu.sy]

- 9. [PDF] Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS | Semantic Scholar [semanticscholar.org]

Understanding Dapagliflozin degradation products under stress conditions.

An In-depth Technical Guide to Dapagliflozin Degradation Products Under Stress Conditions

For researchers, scientists, and drug development professionals, a thorough understanding of a drug substance's stability and degradation profile is paramount for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the degradation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Dapagliflozin can degrade under specific environmental conditions, leading to the formation of degradation impurities.[1] Factors such as hydrolysis, oxidation, and photolysis can contribute to its degradation.[1][2]

Quantitative Data Summary

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table summarizes the quantitative data on dapagliflozin degradation under different stress conditions reported in the scientific literature.

| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | Number of Degradation Products |

| Acidic Hydrolysis | 1 N HCl | 60°C (reflux) | 48 hours | ~20-25% | 2 |

| 0.1 N HCl | Room Temperature | - | 11.02% | Not Specified | |

| 0.1 N HCl | Not Specified | Not Specified | 18.06% | Not Specified | |

| Alkaline Hydrolysis | 0.1 N NaOH | Room Temperature | - | 6.80% | Not Specified |

| 0.1 N NaOH | Not Specified | Not Specified | 8.67% | 2 | |

| Oxidative Degradation | 30% H₂O₂ | 60°C | 24 hours | 9.01% | 2 |

| 3% H₂O₂ | Not Specified | Not Specified | 9.67% | Not Specified | |

| Thermal Degradation | Dry Heat | 60°C | 48 hours | 11.66% | Not Specified |

| Wet Heat | Not Specified | Not Specified | 9.78% | Not Specified | |

| Photolytic Degradation | UV light (254nm) | Not Specified | Not Specified | 8.18% | Not Specified |

| Neutral Hydrolysis | Water | 60°C | 180 min | 11.13% | Not Specified |

| Humidity/Thermal | Not Specified | Not Specified | Not Specified | Significant | 2 |

It has been observed that dapagliflozin is relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions, with more significant degradation occurring under acidic hydrolysis.[3][4]

Experimental Protocols for Stress Testing

Detailed methodologies are crucial for the reproducibility of stress testing studies. The following protocols are based on methods cited in the literature.

Acidic Degradation Protocol

-

Accurately weigh and dissolve dapagliflozin in a suitable solvent (e.g., methanol).

-

Add 1 N hydrochloric acid (HCl) to the drug solution.

-

Reflux the mixture at 60°C for a period of up to 48 hours.[3]

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with a suitable base (e.g., sodium hydroxide).

-

Dilute the neutralized samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Alkaline Degradation Protocol

-

Prepare a stock solution of dapagliflozin.

-

Transfer 2 mL of the stock solution to a 10 mL volumetric flask.

-

Add 1 mL of 0.5 N sodium hydroxide (NaOH) and keep at room temperature.[5]

-

After the desired time, further dilute with a mixture of methanol and water (30:70) to achieve a concentration of 10 µg/mL for analysis.[5]

Oxidative Degradation Protocol

-

Transfer 1 mL of the dapagliflozin stock solution to a suitable container.

-

Add 1 mL of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at 60°C for 24 hours.[6]

-

After the incubation period, dilute the sample for analysis.

Thermal Degradation Protocol

-

Place a known amount of dapagliflozin sample in a petri plate.

-

Expose the sample to a temperature of 60°C for 48 hours in a hot air oven.[5]

-

After 48 hours, accurately weigh 10 mg of the sample and dissolve it in a mixture of methanol and water (30:70) in a 10 mL volumetric flask.[5]

Photolytic Degradation Protocol

-

Expose the solid dapagliflozin drug substance to UV light at 254 nm.[7]

-

Alternatively, expose a solution of dapagliflozin to UV radiation.[8]

-

Prepare the sample for analysis by dissolving it in a suitable solvent.

Visualization of Pathways and Workflows

The following diagrams illustrate the general workflow for forced degradation studies and the proposed degradation pathways for dapagliflozin.

Caption: General workflow for dapagliflozin forced degradation studies.

Caption: Proposed degradation pathways for dapagliflozin.

Under acidic conditions, two novel degradation products have been identified and characterized.[3] In alkaline hydrolysis, a degradation product (DP2) is formed where an alcohol group is converted to an aldehyde.[6] Oxidative stress also leads to the formation of distinct degradation byproducts.[2] The structures of these degradation products have been elucidated using advanced analytical techniques such as LC-MS, NMR, and mass spectrometry.[3][6]

References

- 1. researchgate.net [researchgate.net]

- 2. alentris.org [alentris.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Impurities in Dapagliflozin Active Pharmaceutical Ingredient (API)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the types of impurities found in the Dapagliflozin active pharmaceutical ingredient (API). Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. Ensuring the purity and quality of the Dapagliflozin API is paramount for its safety and efficacy. This document details the various classes of impurities, their origins, and the analytical methodologies employed for their detection and quantification.

Classification of Dapagliflozin Impurities

Impurities in Dapagliflozin can be broadly categorized into process-related impurities, degradation products, and residual solvents.[1] A thorough understanding of these impurities is essential for the development of robust manufacturing processes and stable formulations.

1.1. Process-Related Impurities: These impurities are chemical entities that are formed during the synthesis of the Dapagliflozin API and are not the desired final product. They can originate from starting materials, intermediates, byproducts of side reactions, or reagents used in the synthesis.[1]

Some of the key process-related impurities that have been identified include:

-

Starting Material Impurities: Residuals of the initial chemical building blocks used to synthesize Dapagliflozin.

-

Intermediates: Compounds that are formed at various stages of the synthesis and may be carried over to the final product if the reaction is incomplete or purification is inadequate.[1]

-

Byproducts: Unwanted products resulting from side reactions that can occur during the main chemical transformations.[1]

-

Enantiomeric Impurities: Dapagliflozin is a chiral molecule, and its enantiomer can be formed as an impurity during the synthetic process.

-

Named Process-Related Impurities: Specific impurities that have been identified and characterized, such as:

-

Dapagliflozin EP Impurity A (4-Bromo-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)[2][3]

-

Dapagliflozin EP Impurity B ((1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxy-3-ethylphenyl)methyl]phenyl]-D-glucitol)

-

Dapagliflozin Tetraacetate[4]

-

1α-Methoxy Dapagliflozin[4]

-

4-Deschloro-4-bromo Dapagliflozin[4]

-

5-bromo-2-chloro-4′-ethoxydiphenylmethane[4]

-

1.2. Degradation Products: These impurities are formed due to the chemical decomposition of the Dapagliflozin API over time or under the influence of external factors such as light, heat, moisture, or oxygen.[1] Understanding the degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug substance and its formulated products.

Forced degradation studies are conducted to intentionally degrade the API under various stress conditions to identify potential degradation products. Common degradation pathways for Dapagliflozin include:

-

Hydrolysis: Degradation due to reaction with water, which can be accelerated in acidic or basic conditions.[1][6]

-

Oxidation: Degradation caused by exposure to oxygen.[1]

-

Photodegradation: Degradation upon exposure to light.[1]

-

Thermal Degradation: Decomposition at elevated temperatures.

Key degradation products identified in studies include:

1.3. Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the Dapagliflozin API. While efforts are made to remove them completely, trace amounts may remain in the final product. Their levels are strictly controlled according to regulatory guidelines due to their potential toxicity.[1]

Quantitative Analysis of Dapagliflozin Impurities

The control of impurities in the Dapagliflozin API is governed by strict regulatory guidelines from authorities like the United States Pharmacopeia (USP) and the European Medicines Agency (EMA).[1][8] Specifications are set for known and unknown impurities to ensure the safety and quality of the drug product.

Table 1: Pharmacopeial Acceptance Criteria for Dapagliflozin Propanediol

| Parameter | Acceptance Criteria |

| Assay (Dapagliflozin) | 98.0%–16.5% |

| Total Impurities | ≤ 0.30% |

Source: USP Monograph for Dapagliflozin Propanediol[2]

Table 2: Results from Forced Degradation Studies of Dapagliflozin

| Stress Condition | Reagent/Condition | Duration | Degradation (%) |

| Acid Hydrolysis | 0.1 N HCl | - | 78%[9] |

| Base Hydrolysis | 0.1 N NaOH | - | 71.4%[9] |

| Oxidation | 5% H₂O₂ | 2 hours | 73.8%[9] |

| Photolytic Degradation | UV light | - | 95.2% (Recovery)[9] |

| Thermal Degradation | 60°C | - | 42.8% (Recovery)[9] |

| Neutral Hydrolysis | Water | - | 64.2% (Recovery)[9] |

Table 3: Analytical Method Validation Parameters for Dapagliflozin Impurity Analysis

| Parameter | Dapagliflozin | Impurities |

| Linearity Range | 10-70 µg/mL[10] | 1.0 µg/mL (for some impurities)[11] |

| Correlation Coefficient (r²) | > 0.999[10][12] | > 0.99 |

| Limit of Detection (LOD) | - | - |

| Limit of Quantification (LOQ) | - | - |

| Precision (%RSD) | < 2%[12] | < 2% |

| Accuracy (% Recovery) | 98-102% | 98-102% |

Experimental Protocols for Impurity Analysis

The primary analytical technique for the identification and quantification of Dapagliflozin impurities is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for structural elucidation.[1][4]

3.1. Representative HPLC Method for Dapagliflozin and its Impurities

This section outlines a typical experimental protocol for the analysis of Dapagliflozin and its related substances.

-

Chromatographic System:

-

Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.

-

Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm particle size).[11]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

-

Mobile Phase:

-

Detection:

-

Wavelength: 245 nm.[11]

-

-

Flow Rate: 1.0 mL/min.[11]

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Standard Solution: A known concentration of Dapagliflozin reference standard is prepared in a suitable diluent.

-

Sample Solution: The Dapagliflozin API is dissolved in the diluent to a specified concentration.

-

Spiked Solution: The sample solution is spiked with known impurities to verify the specificity and resolution of the method.

-

3.2. Forced Degradation Study Protocol

-

Acid Degradation: The API is treated with a dilute acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a specified period.[9]

-

Base Degradation: The API is subjected to a dilute base (e.g., 0.1 N NaOH) under controlled conditions.[9]

-

Oxidative Degradation: The API is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 5% H₂O₂).[9]

-

Thermal Degradation: The solid API is exposed to dry heat in an oven at a specific temperature.

-

Photolytic Degradation: The API is exposed to UV and/or visible light in a photostability chamber.

Following exposure to the stress conditions, the samples are diluted and analyzed by the validated HPLC method to identify and quantify the degradation products.

Impurity Formation Pathways and Logical Relationships

The formation of impurities in Dapagliflozin is a complex process that can be visualized through logical diagrams.

4.1. General Synthetic Pathway and Process-Related Impurity Formation

The synthesis of Dapagliflozin typically involves the coupling of a protected glucose derivative with an aryl halide, followed by deprotection steps.[13] Process-related impurities can arise at various stages of this synthesis.

References

- 1. alentris.org [alentris.org]

- 2. scribd.com [scribd.com]

- 3. Dapagliflozin USP Related Compound A | CAS No- 1807632-95-6 [chemicea.com]

- 4. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 9. media.neliti.com [media.neliti.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. RP-HPLC method for dapagliflozin: development, validation, degradation. [wisdomlib.org]

- 13. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

Navigating the Chiral Maze: A Technical Guide to the Formation and Control of Dapagliflozin's Enantiomeric Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation and control of the enantiomeric impurity of dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Understanding and controlling chiral impurities is a critical aspect of pharmaceutical development to ensure the safety, efficacy, and quality of the final drug product.

Introduction to Dapagliflozin and Chiral Impurities

Dapagliflozin is a cornerstone in the management of type 2 diabetes mellitus, acting via an insulin-independent mechanism to promote urinary glucose excretion.[1][2] As a chiral molecule, dapagliflozin exists in two non-superimposable mirror-image forms, known as enantiomers. The therapeutically active form is the (2S,3R,4R,5S,6R)-enantiomer. Its counterpart, the (2R,3S,4S,5R,6S)-enantiomer, is considered an impurity.[3] The presence of the unwanted enantiomer can arise during the synthetic process and is classified as a process-related impurity.[4] Regulatory bodies worldwide have stringent guidelines for the control of such chiral impurities, necessitating robust analytical methods and well-defined control strategies throughout the manufacturing process.

Formation of the Enantiomeric Impurity

The precise, publicly documented mechanism for the formation of the dapagliflozin enantiomeric impurity during synthesis is not extensively detailed in available literature. However, it is understood to be a byproduct of the chemical synthesis process.[5] The formation of the enantiomer is likely due to a lack of complete stereoselectivity in one or more of the key synthetic steps.

The synthesis of C-aryl glucosides like dapagliflozin often involves the formation of a C-C bond between the glucose moiety and the aglycone. If the reagents or reaction conditions do not sufficiently control the stereochemistry at the anomeric carbon of the glucose ring during this crucial step, a mixture of diastereomers can be formed, which, after subsequent reactions, can lead to the final enantiomeric impurity.

Logical Relationship of Impurity Formation and Control

Caption: Logical workflow of enantiomeric impurity formation and control.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of the dapagliflozin enantiomer are crucial for quality control. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the most widely used and effective technique.

Experimental Protocol: Chiral HPLC Method

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantification of the dapagliflozin enantiomer and other related impurities.[6]

Table 1: Chromatographic Conditions for Chiral Separation of Dapagliflozin Enantiomer [6]

| Parameter | Condition |

| Instrument | Waters HPLC with Empower 3 software |

| Column | Chiralcel OJ-3R |

| Mobile Phase A | Acetonitrile:Water (95:5 v/v) |

| Mobile Phase B | Acetonitrile:Water (5:95 v/v) |

| Gradient Program | A time-based gradient program is utilized. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Not specified, but robustness studies show variations between 38°C and 42°C are acceptable. |

| Detection Wavelength | 227 nm (UV detector) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50 v/v) |

Table 2: Method Validation Summary for Dapagliflozin Enantiomer Analysis

| Validation Parameter | Result |

| Linearity Range | 0.45 to 1.2 µg/mL |

| Correlation Coefficient (r²) | 1.000 |

| Limit of Detection (LOD) | Not explicitly quantified in µg/mL in the provided text, but determined based on signal-to-noise ratio. |

| Limit of Quantitation (LOQ) | Not explicitly quantified in µg/mL in the provided text, but determined based on signal-to-noise ratio and validated by triplicate analysis. |

| Precision (%RSD) | < 1% for replicate analyses. |

| Accuracy (% Recovery) | Within acceptable limits (specific range not provided). |

| Retention Time of Enantiomer | Approximately 14.9 minutes |

Analytical Workflow

References

An In-Depth Technical Guide to the Sources of Dapagliflozin Impurities During Manufacturing Processes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurities that can arise during the manufacturing of Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. Understanding the origin and formation of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details process-related impurities, degradation products, and metabolites that may be present, along with analytical methodologies for their identification and quantification.

Overview of Dapagliflozin and Its Impurities

Dapagliflozin is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, mandated by regulatory agencies such as the FDA and EMA.[1][2] Impurities can originate from various sources, including the synthetic route, degradation of the drug substance, and interactions with excipients or packaging materials.[1][3]

The primary categories of Dapagliflozin impurities include:

-

Process-Related Impurities: These are substances that are formed during the synthesis of the API. They include unreacted starting materials, intermediates, by-products from side reactions, and enantiomeric impurities.[1]

-

Degradation Products: These impurities result from the chemical breakdown of Dapagliflozin over time due to environmental factors such as light, heat, moisture, and oxidation.[1][3]

-

Metabolites as Potential Impurities: Some metabolites of Dapagliflozin, formed in vivo, can also be present as process-related impurities in the synthesized drug substance.

Process-Related Impurities

The manufacturing process of Dapagliflozin is a multi-step synthesis that can introduce various impurities. The specific impurities and their levels can vary depending on the synthetic route employed.

Key Starting Materials and Intermediates as Impurities

Residual amounts of starting materials and intermediates can be carried through the synthesis and appear in the final API if not adequately removed during purification steps.

-

5-bromo-2-chloro-4′-ethoxydiphenylmethane: This is a key starting material in some synthetic routes. Its presence in the final product indicates an incomplete reaction or inefficient purification.

-

Dapagliflozin Tetraacetate: This is an intermediate in several synthetic pathways where the hydroxyl groups of the glucose moiety are protected by acetylation.[4] Incomplete deprotection can lead to its presence as an impurity.

By-products of the Synthesis

Side reactions are common in complex organic syntheses and can lead to the formation of various by-products.

-

1α-Methoxy Dapagliflozin: This impurity can be formed during the synthesis.[4]

-

4-Deschloro-4-bromo Dapagliflozin: This is a potential impurity arising from the use of brominated starting materials or reagents.[4]

-

Monoacetyl Dapagliflozin: Similar to Dapagliflozin Tetraacetate, this impurity results from incomplete deprotection of the acetylated intermediate.[4]

-

Dapagliflozin Isomers: Different isomers, such as the alpha-isomer, can be formed during the synthesis.

The following diagram illustrates a common synthetic pathway for Dapagliflozin and highlights the potential points of impurity formation.

Degradation Products of Dapagliflozin

Dapagliflozin can degrade under various stress conditions, leading to the formation of degradation products that may compromise the quality and safety of the drug. Forced degradation studies are essential to identify these potential degradants.[5][6]

Hydrolytic Degradation

Dapagliflozin is susceptible to hydrolysis, particularly under acidic and basic conditions.[1][3]

-

Acidic Hydrolysis: Significant degradation of Dapagliflozin is observed under acidic conditions.[7]

-

Alkaline Hydrolysis: The drug also shows degradation in alkaline media.[6]

Oxidative Degradation

Exposure to oxidative conditions can lead to the formation of oxidative degradation products.[1][3]

Photodegradation

Dapagliflozin can degrade upon exposure to light, leading to the formation of photolytic impurities.[1][3]

Thermal Degradation

Elevated temperatures can also induce the degradation of Dapagliflozin.[5]

The following table summarizes the percentage of degradation of Dapagliflozin observed under various stress conditions as reported in a study.

| Stress Condition | % Degradation | Reference |

| Acid Hydrolysis (0.1N HCl) | 28.20% | [6] |

| Alkaline Hydrolysis (0.1N NaOH) | 1.18% | [6] |

| Oxidative (3% H2O2) | 1.67% | [6] |

| Thermal | ~5-20% | [5] |

| Photolytic | Stable | [8] |

Metabolites as Potential Process Impurities

Interestingly, some of the known human metabolites of Dapagliflozin have also been identified as process-related impurities. This highlights the importance of comprehensive impurity profiling.

-

Benzylic Hydroxy Dapagliflozin: A metabolite that can also be formed during synthesis.[9]

-

Oxo Dapagliflozin: Another metabolite that may be present as a process impurity.[9]

-

Desethyl Dapagliflozin: This metabolite can also arise from the manufacturing process.[9]

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed to detect, identify, and quantify impurities in Dapagliflozin. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[1]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a robust and widely used method for the quantitative analysis of Dapagliflozin and its impurities.

Experimental Protocol: HPLC-UV Method for Dapagliflozin Impurity Quantification

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[10]

-

Mobile Phase: A gradient elution is typically employed. For example, a mixture of a buffer (e.g., pH 6.5) as mobile phase A and a mixture of acetonitrile and water (e.g., 90:10 v/v) as mobile phase B.[10]

-

Detection Wavelength: Detection is often carried out at 224 nm or 245 nm.[8][10][11]

-

Column Temperature: The column is usually maintained at a constant temperature, for instance, 35 °C.[12]

-

Injection Volume: A standard injection volume is 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the Dapagliflozin sample in a suitable diluent (often the mobile phase) to a known concentration.

-

Standard Preparation: Prepare standard solutions of Dapagliflozin and known impurities at various concentrations to establish linearity and for quantification.

-

Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms. Identify and quantify the impurities by comparing their retention times and peak areas with those of the standards.

The following diagram illustrates a general workflow for HPLC-based impurity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities and degradation products due to its high sensitivity and ability to provide molecular weight information.

Experimental Protocol: LC-MS/MS Method for this compound Identification

-

Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

LC Conditions: The LC conditions are often similar to those used for HPLC-UV analysis to ensure good separation of the impurities.

-

MS/MS Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[12]

-

Scan Mode: Full scan mode is used for initial detection of impurities, and product ion scan (MS/MS) mode is used for structural elucidation. In this mode, a specific parent ion is selected and fragmented to produce a characteristic fragmentation pattern.

-

Collision Energy: The collision energy is optimized to obtain informative fragment ions for each impurity.

-

-

Data Analysis: The mass spectra of the impurities are analyzed to determine their molecular weights and fragmentation patterns. This information is then used to propose the structures of the unknown impurities.

Summary of Known Dapagliflozin Impurities

The following table provides a summary of some of the known impurities of Dapagliflozin, their potential sources, and their molecular information.

| Impurity Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) |

| 1α-Methoxy Dapagliflozin | Process-Related (By-product) | C22H27ClO7 | 438.9 |

| 4-Deschloro-4-bromo Dapagliflozin | Process-Related (Starting Material/By-product) | C21H25BrO6 | 453.33 |

| 5-bromo-2-chloro-4′-ethoxydiphenylmethane | Process-Related (Starting Material) | C15H14BrClO | 341.63 |

| Dapagliflozin Tetraacetate | Process-Related (Intermediate) | C29H33ClO10 | 577.02 |

| Monoacetyl Dapagliflozin | Process-Related (Intermediate) | C23H27ClO7 | 450.91 |

| Benzylic Hydroxy Dapagliflozin | Process-Related/Metabolite | C21H25ClO7 | 424.87 |

| Dapagliflozin Alpha Isomer | Process-Related (By-product) | C21H25ClO6 | 408.88 |

Conclusion

The control of impurities is a critical aspect of ensuring the quality and safety of Dapagliflozin. A thorough understanding of the potential sources of impurities, including starting materials, intermediates, by-products, and degradation products, is essential for developing robust manufacturing processes and effective control strategies. The implementation of validated analytical methods, such as HPLC and LC-MS, is crucial for the accurate identification and quantification of these impurities, ensuring that the final drug product meets the stringent requirements of regulatory authorities. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of Dapagliflozin.

References

- 1. alentris.org [alentris.org]

- 2. veeprho.com [veeprho.com]

- 3. “Processes For The Preparation Of Dapagliflozin” [quickcompany.in]

- 4. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. ijrpr.com [ijrpr.com]